molecular formula C10H13NO5 B2480528 3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name) CAS No. 1024018-61-8

3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)

Cat. No. B2480528
CAS RN: 1024018-61-8
M. Wt: 227.216
InChI Key: VEFYNCARJPZMIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including those related to 3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid, often involves reactions of 4-oxobutanoic acids or their cyclic analogues with binucleophilic reagents. One approach detailed the interaction of 4-oxobutanoic acids with 1,3-binucleophilic agents, leading to the formation of benzopyrroloxazine derivatives through reactions that are substantiated by quantum-chemical calculations (Amalʼchieva et al., 2022). Additionally, the synthesis of furo[3,4-c]furans via a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence has been explored, demonstrating the versatility of this method for generating complex furan structures (Padwa & Straub, 2003).

Molecular Structure Analysis

The molecular and solid-state structure of furan derivatives has been extensively studied using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. These analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. For instance, a study on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid revealed its structure through IR, NMR, and X-ray diffraction studies, offering a comprehensive understanding of its molecular characteristics (Raju et al., 2015).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, reflecting their rich chemical reactivity. For example, the photoinduced molecular transformations of 2-amino-1,4-naphthoquinone with vinylarenes, leading to the synthesis of dihydronaphthofurans, showcase the potential of furan compounds in photochemical applications (Kobayashi et al., 1992). Furthermore, triflic acid-mediated rearrangements have been utilized to synthesize methoxytropolones and furans, underscoring the versatility of furan derivatives in synthetic chemistry (Williams et al., 2013).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in various fields.

Chemical Properties Analysis

The chemical properties of furan derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are central to their use in chemical synthesis and their biological activity. Studies on the reactions and properties of substituted 4-oxobutanoic acids and 3H-furan-2-ones with 1,3-binucleophiles have highlighted the differences in reactivity depending on the substituents and conditions (Grinev et al., 2017).

Scientific Research Applications

Chemical Interactions and Synthesis

  • 3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid, through its derivatives, is involved in the formation of various heterocyclic compounds. For example, the reaction of 4-oxobutanoic acids with 1,3-binucleophilic reagents leads to the formation of benzopyrroloxazines, demonstrating the compound's potential in synthetic organic chemistry (Amalʼchieva et al., 2022).

Potential in Drug Development

  • The compound shows promise in the development of pro-drugs. Specifically, derivatives like 5-nitrofuran-2-ylmethyl group demonstrate potential as bioreductively activated pro-drug systems for releasing therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
  • Similarly, the compound's derivatives have been investigated for their anti-inflammatory activities. Substituted derivatives undergo intramolecular cyclization, showing significant anti-inflammatory effects (Igidov et al., 2022).

Role in Biochemical Studies

  • Its derivatives have been used in the synthesis of ascorbic and cinnamic acids, demonstrating antioxidant activities. One derivative showed substantial efficacy in scavenging the superoxide anion, highlighting its potential in biochemical studies (Point et al., 1998).
  • Another study demonstrated the synthesis and structural characterization of pyrrole heterocyclic systems bearing amino acid units using derivatives of this compound, showcasing its utility in the exploration of novel organic structures (Koca et al., 2014).

Potential in Pharmacological Research

  • Derivatives of this compound have been synthesized and evaluated for their binding affinity to GABAB receptors, providing insights into the development of new ligands for neurotransmitter receptors (Berthelot et al., 1987).

properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-15-10(14)8(5-9(12)13)11-6-7-3-2-4-16-7/h2-4,8,11H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFYNCARJPZMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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